Antithrombin Rouen-VI is classified under the serpin superfamily, which includes various proteins that inhibit serine proteases. It is derived from human plasma and has been studied extensively for its structural and functional properties. The identification of this variant arose from clinical observations of thromboembolic events in patients with inherited deficiencies of antithrombin .
The synthesis of antithrombin Rouen-VI involves standard biochemical techniques used for protein purification and characterization. The variant can be isolated from human plasma through affinity chromatography using heparin-sepharose columns. Following purification, the protein is subjected to various analytical methods including:
These methods provide detailed insights into the conformation and stability of the protein under different conditions .
Antithrombin Rouen-VI participates in several key reactions within the coagulation cascade:
The kinetics of these reactions can be influenced by temperature and heparin concentration, highlighting the importance of environmental conditions on the functionality of this variant.
The mechanism by which antithrombin Rouen-VI exerts its anticoagulant effects involves several steps:
Antithrombin Rouen-VI has significant implications in clinical settings:
Antithrombin Rouen-VI was first identified in 1994 as a novel SERPINC1 variant through biochemical characterization of a thrombophilic pedigree. The mutation was designated "Rouen-VI" following established serpin nomenclature conventions that link variants to their discovery locations. This variant results from a single-point mutation (c.559A>G) causing an asparagine-to-aspartate substitution at position 187 (p.Asn187Asp) in the mature protein – a residue evolutionarily conserved across mammalian antithrombins [1] [10].
Initial electrophoretic analysis revealed a distinctive anodal shift in the freshly isolated variant, indicating altered protein conformation. Further investigation demonstrated that Rouen-VI exhibited unique thermolabile properties: while its inhibitory activity was near-normal at physiological temperatures (37°C), rapid functional decay occurred at 41°C and progressive inactivation at 4°C. This temperature sensitivity correlated clinically with thrombotic episodes following pyrexia, providing a direct link between protein instability and disease manifestation [1] [10].
Structural analyses revealed that the p.Asn187Asp mutation resides within the F-helix, destabilizing the underlying A-sheet conformation. This perturbation accelerated two pathological transformations:
Table 1: Key Characteristics of Antithrombin Rouen-VI
Property | Characteristic | Functional Consequence |
---|---|---|
Genetic Mutation | c.559A>G (p.Asn187Asp) | Substitution in F-helix |
Structural Location | F-helix residue 187 | Destabilizes underlying A-sheet |
Thermolability | Rapid decay at 41°C; Slow decay at 4°C | Loss of inhibitory function during fever |
Conformational Changes | Anodal shift on electrophoresis | Indicator of altered tertiary structure |
Pathological Transformations | Latent (L-form) transition; Polymerization | Irreversible inactivation; Aggregation |
Table 2: Experimental Evidence for Rouen-Vi Structural Instability
Experimental Approach | Observation | Implication | |
---|---|---|---|
Temperature incubation studies | Accelerated L-form formation at 41°C vs 37°C | Explains fever-precipitated thrombosis | |
Peptide insertion assays | Increased rate of insertion into A-sheet | Confirms A-sheet destabilization | |
Protease sensitivity assays | Reduced vulnerability of reactive loop to proteolysis | Reflects conformational rigidity | |
Crystallography | Dimer linkage between L-form and active antithrombin | Reveals polymerization mechanism | [1] [10] |
Antithrombin Rouen-VI exemplifies the critical relationship between conformational instability and thrombotic risk. Unlike classical type I deficiencies (quantitative defects), Rouen-VI represents a qualitative defect where protein lability creates a conditional thrombophilia phenotype. Clinical documentation revealed that thrombotic episodes consistently followed unrelated febrile illnesses, with the 41°C-induced structural decay providing a mechanistic explanation for this observation [1] [10].
Epidemiologically, hereditary antithrombin deficiency (including variants like Rouen-VI) carries the highest thrombotic risk among inherited thrombophilias, with an estimated 16-50-fold increased risk of venous thromboembolism (VTE) compared to the general population. Approximately 60% of carriers experience thrombosis before age 60, with:
The thermolabile nature of Rouen-VI creates a unique temperature-dependent thrombotic threshold. While baseline activity at 37°C may approach 70-80% (mild deficiency), febrile episodes can acutely reduce functional levels below 50%, triggering thrombus formation. This dynamic fluctuation complicates standard laboratory diagnosis, as testing during afebrile periods may underestimate severity [1] [10].
Table 3: Thrombotic Risk Profile of Antithrombin Deficiencies
Thrombophilia Type | Relative Thrombotic Risk | Common Thrombosis Characteristics | |
---|---|---|---|
Antithrombin deficiency | 16-50 fold increase | Early onset; Unprovoked; Atypical sites | |
Factor V Leiden heterozygous | 3-8 fold increase | Often provoked; Lower extremity DVT predominance | |
Protein C deficiency | 7-15 fold increase | Warfarin-induced skin necrosis; Neonatal purpura | |
Antithrombin Rouen-VI | Conditional high risk | Fever-precipitated; Recurrent with pyrexia | [2] [5] [6] |
Antithrombin Rouen-VI is classified as a type II heparin binding site (HBS) variant based on its functional and molecular characteristics. This classification derives from:
The p.Asn187Asp substitution occurs in a critical region of the HBS domain, though it paradoxically increases heparin affinity rather than decreasing it. However, this hyper-affinity is pathological – it accelerates conformational transitions to the latent state and promotes polymerization under thermal stress. This distinguishes Rouen-VI from classical type II HBS mutations (e.g., Antithrombin Basel p.Pro73Leu, Budapest 3 p.Leu131Phe) that typically reduce heparin affinity [1] [7].
Within the type II HBS category, Rouen-VI represents a distinct thermolabile subgroup characterized by:
Table 4: Classification of SERPINC1 Mutations in Antithrombin Deficiency
Deficiency Type | Functional Defect | Characteristic Mutations | Rouen-VI Classification | |
---|---|---|---|---|
Type I | Reduced synthesis/secretion | Nonsense, frameshift, large deletions | Not applicable | |
Type II HBS | Impaired heparin binding/activation | Arg47Cys, Arg129Gln, Leu131Phe | Primary classification | |
Type II RS | Defective reactive site | Ala384Ser, Arg393His, Pro407Leu | Not applicable | |
Type II PE | Pleiotropic effects (HBS + RS) | Phe402Ser, Glu404Lys, Ala430Thr | Secondary pleiotropic features | [2] [5] [7] |
Molecular modeling indicates that residue 187 participates in an extensive hydrogen-bonding network stabilizing the F-helix/A-sheet interface. Aspartate substitution introduces negative charge repulsion and steric strain, explaining both the electrophoretic mobility shift and conformational instability. This places Rouen-VI within a small class of HBS variants with gain-of-function heparin affinity but loss-of-function in vivo due to accelerated decay [1] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3